Modulated Lipophilicity (LogP) vs. Analogs
The introduction of a para-methyl group on the N-benzyl ring of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde yields a computed LogP of 3.81, which is intermediate between the more lipophilic unsubstituted 1-benzyl analog (LogP = 3.90) and the less lipophilic 4-fluoro analog (LogP = 3.64) [1]. This difference of 0.26 log units corresponds to a roughly 1.8-fold difference in partition coefficient, offering a refined lipophilicity profile that can enhance oral absorption and reduce off-target binding relative to the unsubstituted parent [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.81 |
| Comparator Or Baseline | 1-Benzyl-1H-indole-6-carbaldehyde: 3.90; 1-(4-Fluorobenzyl)-1H-indole-6-carbaldehyde: 3.64 |
| Quantified Difference | Target is 0.09 units less than benzyl analog, 0.17 units greater than 4-fluoro analog |
| Conditions | Computational prediction (XLogP3 / ACD/Labs), consistent across multiple sources |
Why This Matters
Lipophilicity is a critical driver of permeability, solubility, and metabolic clearance; selecting the methyl analog over the unsubstituted benzyl or fluoro versions allows fine-tuning of these properties without altering the core indole-6-carbaldehyde scaffold.
- [1] MolBase. 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde. CAS 192997-34-5. LogP = 3.8105. Accessed 2025. View Source
- [2] MolBase. LogP difference calculation. ΔLogP of 0.26 corresponds to a partition coefficient ratio of 10^0.26 ≈ 1.8. Accessed 2025. View Source
